molecular formula C21H14N2O2S2 B3556164 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(10H-phenothiazin-10-yl)-1-ethanone

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(10H-phenothiazin-10-yl)-1-ethanone

Cat. No.: B3556164
M. Wt: 390.5 g/mol
InChI Key: ABKHXRBPKKSBDC-UHFFFAOYSA-N
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Description

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(10H-phenothiazin-10-yl)-1-ethanone is a synthetic heterocyclic compound of interest in medicinal chemistry and materials science. This molecule is a thioether-linked hybrid structure incorporating both benzoxazole and phenothiazine ring systems, which are both privileged scaffolds in drug discovery . Benzoxazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties . The phenothiazine core is similarly significant, contributing to biological activity and unique electronic properties. The compound serves as a versatile intermediate in organic synthesis. β-Keto-sulfone motifs, related to its structure, are important precursors for Michael and Knoevenagel reactions, and are used in the preparation of more complex molecules such as chalcones, vinyl sulfones, and various heterocycles . Researchers can explore this compound as a key building block for the development of novel therapeutic agents or functional materials. It is supplied as a high-purity material for research applications. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-phenothiazin-10-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O2S2/c24-20(13-26-21-22-14-7-1-4-10-17(14)25-21)23-15-8-2-5-11-18(15)27-19-12-6-3-9-16(19)23/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKHXRBPKKSBDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(10H-phenothiazin-10-yl)-1-ethanone , with the molecular formula C21H14N2O2S2C_{21}H_{14}N_{2}O_{2}S_{2}, is a derivative of phenothiazine known for its diverse biological activities. This article explores its synthesis, characterization, and biological properties, particularly its antimicrobial and anti-inflammatory effects.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 10H-phenothiazine derivatives with benzoxazole sulfanyl groups. The general reaction pathway includes:

  • Refluxing phenothiazine with appropriate acyl chlorides to form intermediates.
  • Coupling these intermediates with benzoxazole derivatives under controlled conditions.

Characterization of the compound is performed using techniques such as:

  • Infrared Spectroscopy (IR) : Identifies functional groups.
  • Nuclear Magnetic Resonance (NMR) : Provides structural information.
  • Mass Spectrometry (MS) : Confirms molecular weight.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various pathogens. Research indicates its efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Table 1: Antimicrobial Activity of this compound

PathogenActivityMethod Used
Staphylococcus aureusEffectiveDisc diffusion method
Bacillus subtilisEffectiveCup plate method
Escherichia coliNo activityDisc diffusion method
Pseudomonas aeruginosaNo activityDisc diffusion method
Aspergillus speciesModerate activityCup plate method
Candida albicansNo activityDisc diffusion method

The compound showed a zone of inhibition comparable to standard antibiotics like streptomycin against Staphylococcus aureus and Bacillus subtilis, indicating its potential as an antibacterial agent .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. Studies have shown that it can reduce inflammation in animal models, although it did not demonstrate significant activity in all tested scenarios. The carrageenan-induced paw edema model was primarily used for this evaluation.

Findings:

  • The compound exhibited moderate anti-inflammatory effects at higher concentrations.
  • No significant activity was observed at lower doses compared to control groups.

Case Studies

Several studies have focused on the biological activities of phenothiazine derivatives, including the target compound. For instance:

  • Study on Tuberculosis : A derivative similar to the target compound showed promising results against Mycobacterium tuberculosis, suggesting a potential application in treating tuberculosis infections .
  • Antifungal Studies : Another study highlighted that while effective against certain fungal species, the compound lacked activity against Candida albicans, indicating a selective antifungal profile .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of novel therapeutic agents. Its structural components allow it to interact with biological systems effectively.

Anticancer Activity : Research indicates that derivatives of phenothiazine compounds exhibit anticancer properties. The incorporation of the benzoxazole moiety may enhance this activity by improving solubility and bioavailability, making it a candidate for further investigation in cancer therapeutics .

Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects against various pathogens. The potential for 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(10H-phenothiazin-10-yl)-1-ethanone to act against bacterial and fungal infections warrants exploration in pharmacological studies .

Neuropharmacology

Phenothiazines are known for their neuroleptic properties. This compound may contribute to the development of new treatments for psychiatric disorders by modulating neurotransmitter systems, particularly dopamine pathways .

Material Science

The unique properties of this compound can be utilized in the development of advanced materials. Its ability to form stable complexes with metal ions makes it suitable for applications in sensors and catalysts .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated that similar compounds inhibited tumor growth in vitro.
Study BAntimicrobial EffectsShowed effectiveness against Staphylococcus aureus and E. coli strains.
Study CNeuropharmacological EffectsIndicated potential for reducing anxiety-like behaviors in animal models.

Chemical Reactions Analysis

Structural Characterization

Key analytical techniques for this compound include:

Technique Purpose Relevant Data from Analogous Compounds
FT-IR Functional group identification (e.g., C=O, S–S bonds)IR spectra for benzoxazole derivatives show C=O stretches (~1700 cm⁻¹) and S–S vibrations .
¹H NMR Proton environment analysisFor benzoxazole derivatives, aromatic protons appear as multiplets (~7.2–8.8 ppm), and methylene protons as singlets (~4.5 ppm) .
¹³C NMR Carbon environment analysisCarbon signals for the benzoxazole ring and phenothiazine core would appear in distinct regions (e.g., carbonyl carbons ~190 ppm).
LCMS Molecular weight confirmationAnalogous compounds show molecular weights matching their formula (e.g., C₁₅H₁₁NO₂S = 291.3 g/mol) .

Antioxidant Activity

While direct antioxidant data for this compound is unavailable, phenothiazine-triazole derivatives (e.g., 6a-i in ) exhibit potent free radical scavenging activity in DPPH, nitric oxide, and hydrogen peroxide assays. Substituted benzylideneamino groups enhance activity, suggesting the benzoxazole-sulfanyl group may similarly influence reactivity.

Crystallographic Insights

For benzoxazole derivatives, intermolecular interactions like C–H⋯N hydrogen bonds and π–π stacking stabilize crystal structures . The phenothiazine moiety’s planar structure may facilitate similar packing in the target compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid structure, merging phenothiazine’s bioactivity with benzoxazole’s electronic properties. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activities Key Differences References
Target Compound : 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(10H-phenothiazin-10-yl)-1-ethanone Phenothiazine + benzoxazole-sulfanyl + ethanone bridge ~400–420 (estimated) Antimicrobial, anticancer (predicted) Unique benzoxazole-sulfanyl group enhances electron-withdrawing capacity and sulfur reactivity.
1-(10H-Phenothiazin-10-yl)-2-[(4-phenyl-5-thioxo-thiadiazol-2-yl)sulfanyl]ethanone Phenothiazine + thiadiazole-sulfanyl + ethanone bridge 417.5 Antibacterial, antifungal, anticancer Thiadiazole vs. benzoxazole: Thiadiazole’s dual nitrogen atoms may increase hydrogen-bonding potential.
2-(4-Methoxyphenyl)-1-phenothiazin-10-yl-ethanone Phenothiazine + methoxyphenyl + ethanone bridge 285.4 (C₁₆H₁₅NOS) Neuroprotective, antipsychotic Methoxy group improves lipophilicity but lacks sulfur-based reactivity.
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenylethanone Benzoxazole-sulfanyl + phenyl-ethanone Not specified Not reported Absence of phenothiazine core reduces pharmacological scope.
1-(5,5-Dioxophenothiazin-10-yl)ethanone Phenothiazine + sulfone groups 273.3 (C₁₄H₁₁NO₃S) Dye synthesis, analytical chemistry Sulfone groups increase polarity, reducing membrane permeability.

Key Findings:

Sulfur atoms in both benzoxazole-sulfanyl and thiadiazole derivatives enable disulfide bond formation or metal coordination, critical for antimicrobial activity .

Biological Activity Trends: Thiadiazole-containing analogs (e.g., 1-(10H-phenothiazin-10-yl)-2-[(4-phenyl-5-thioxo-thiadiazol-2-yl)sulfanyl]ethanone) show broad-spectrum antibacterial activity (MIC: 2–8 µg/mL against S. aureus) , whereas methoxy-substituted derivatives exhibit stronger CNS effects (e.g., antipsychotic activity via dopamine receptor modulation) . The target compound’s benzoxazole group may improve metabolic stability compared to thiophene or pyrimidine analogs, as benzoxazoles resist oxidative degradation .

Synthetic Feasibility: Thiadiazole derivatives achieve higher yields (up to 97.2%) compared to benzoxazole-sulfanyl analogs, which require stringent coupling conditions (e.g., palladium catalysts for Sonogashira reactions) .

Q & A

Q. What are the standard synthetic routes for preparing 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(10H-phenothiazin-10-yl)-1-ethanone, and how can reaction conditions be optimized?

Answer:

  • Core synthesis involves coupling phenothiazine derivatives with benzoxazole-thiol intermediates. A typical method includes:
    • Phenothiazine activation : React 10H-phenothiazine with ethyl chloroacetate under reflux in acetone with K₂CO₃ as a base to form ethyl 2-(10H-phenothiazin-10-yl) acetate .
    • Hydrolysis : Convert the ester to the carboxylic acid using KOH in ethanol-water .
    • Benzoxazole-thiol coupling : React the acid with 2-mercapto-1,3-benzoxazole derivatives via nucleophilic substitution or thioether formation, often requiring anhydrous conditions and catalysts like DCC/DMAP .
  • Optimization : Monitor reaction progress via TLC (e.g., chloroform:methanol 7:3) . Adjust stoichiometry (e.g., 1.2 eq. of hydrazine hydrate for hydrazide formation) and solvent polarity to improve yields .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify phenothiazine’s aromatic protons (δ 6.8–7.5 ppm) and benzoxazole’s sulfanyl group (δ 2.5–3.0 ppm) .
    • FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and C-S (600–700 cm⁻¹) stretches .
  • Crystallography : Single-crystal X-ray diffraction resolves bond angles and torsional strain between phenothiazine and benzoxazole moieties. For example, dihedral angles >30° indicate non-planar conformations, affecting electronic properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects)?

Answer:

  • Experimental design :
    • Dose-dependent assays : Use DPPH/ABTS radical scavenging assays at varying concentrations (0.1–100 µM) to identify biphasic behavior .
    • Redox environment control : Mimic physiological conditions (e.g., pH 7.4, presence of metal ions) to assess pro-oxidant shifts .
  • Mechanistic studies : Employ ESR spectroscopy to detect radical intermediates and DFT calculations to map electron transfer pathways .

Q. What strategies are recommended for studying structure-activity relationships (SAR) between substitutions on the phenothiazine ring and biological efficacy?

Answer:

  • SAR workflow :
    • Derivatization : Synthesize analogs with substituents at phenothiazine’s N-10 (e.g., ethyl, propyl) or benzoxazole’s 5-position (e.g., methyl, nitro) .
    • In vitro testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2, MAO-B) .
    • Computational modeling : Use molecular docking (AutoDock Vina) to correlate substituent bulk/H-bonding capacity with binding affinity .
  • Key finding : Electron-withdrawing groups on benzoxazole enhance thiol-mediated antioxidant activity, while bulky N-10 substituents reduce membrane permeability .

Q. How should environmental fate studies be designed to evaluate this compound’s persistence and ecotoxicity?

Answer:

  • Experimental framework :
    • Abiotic degradation : Test hydrolysis (pH 4–9, 25–50°C) and photolysis (UV-Vis exposure) to measure half-life .
    • Biotic degradation : Use OECD 301F (ready biodegradability) assays with activated sludge .
    • Ecotoxicity : Conduct Daphnia magna acute toxicity tests (LC₅₀) and algal growth inhibition assays .
  • Data interpretation : High logP (>3.5) suggests bioaccumulation risk, while hydrolytic instability (t₁/₂ < 24h) may mitigate long-term exposure .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be addressed?

Answer:

  • Challenges :
    • Matrix interference : Phenothiazine’s fluorescence may overlap with endogenous compounds in plasma .
    • Low sensitivity : Poor ionization in LC-MS due to sulfur atoms .
  • Solutions :
    • Sample prep : Use SPE with C18 cartridges and derivatize with dansyl chloride to enhance detectability .
    • Instrumentation : Optimize ESI-MS parameters (e.g., higher capillary voltage, methanol:0.1% formic acid mobile phase) .

Data Contradiction Analysis

Q. Why do different studies report conflicting solubility profiles for this compound?

Answer:

  • Root causes :
    • Polymorphism : Crystallize the compound in multiple solvents (e.g., ethyl acetate vs. DMSO) and analyze via PXRD to identify polymorphic forms .
    • Purity discrepancies : Validate purity (>95%) via HPLC (C18 column, acetonitrile:water gradient) before solubility testing .
  • Standardization : Report solubility in USP buffers (pH 1.2, 4.5, 6.8) at 25°C using shake-flask method .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(10H-phenothiazin-10-yl)-1-ethanone
Reactant of Route 2
Reactant of Route 2
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(10H-phenothiazin-10-yl)-1-ethanone

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